Ethyl 4-hydroxypiperidine-4-carboxylate

Description

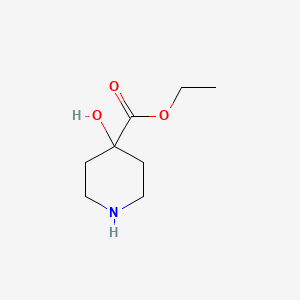

Ethyl 4-hydroxypiperidine-4-carboxylate is a piperidine derivative characterized by a hydroxyl (-OH) and an ester (ethoxycarbonyl) group at the 4-position of the piperidine ring. This structural motif makes it a versatile intermediate in pharmaceutical and organic synthesis. The compound’s hydrochloride salt (CAS: N/A, exact data pending) is commercially available for research purposes, with pricing listed at €736.00/50 mg and €2,178.00/500 mg .

Piperidine derivatives are widely studied due to their pharmacological relevance, including antibacterial, antitumor, and central nervous system (CNS) activities .

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

ethyl 4-hydroxypiperidine-4-carboxylate |

InChI |

InChI=1S/C8H15NO3/c1-2-12-7(10)8(11)3-5-9-6-4-8/h9,11H,2-6H2,1H3 |

InChI Key |

WEJQDOQJHKHPNU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 4-hydroxypiperidine-4-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. It is particularly valuable in the development of analgesics and anti-inflammatory drugs. The compound's structural features facilitate modifications that enhance pharmacological properties, making it a building block for various therapeutic agents .

Examples of Pharmaceutical Applications:

- Analgesics: Used in the synthesis of pain-relief medications.

- Anti-inflammatory Drugs: Plays a role in developing treatments for inflammatory conditions.

- Antidepressants and Antipsychotics: Its derivatives are explored for potential use in mental health therapies.

Neuroscience Research

Modulation of Neurotransmitters

In neuroscience, this compound is utilized in studies examining its effects on neurotransmitter systems. Research indicates that it may influence cognitive functions and has potential applications in treating neurological disorders by modulating neurotransmitter activity .

Case Studies:

- Studies have shown that derivatives of this compound can act as histamine H3 receptor antagonists, which are crucial for understanding cognitive processes and potential therapeutic interventions for cognitive impairments .

Organic Synthesis

Building Block for Complex Molecules

The compound is recognized as a versatile building block in organic synthesis, aiding the production of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Applications in Chemical Reactions:

- Oxidation: Converts hydroxyl groups into ketones or aldehydes.

- Reduction: Forms alcohols or amines.

- Substitution: Engages with nucleophiles to create substituted esters or amides.

Biochemical Applications

Designing Enzyme Inhibitors

this compound is employed in designing enzyme inhibitors, which are critical for developing treatments for various diseases, including cancer. Its ability to interact with biological targets makes it suitable for research focused on enzyme-related pathways .

Research Findings:

- Recent studies have highlighted its inhibitory effects on Mycobacterium tuberculosis and other pathogens, indicating its potential as an antimicrobial agent with significant therapeutic implications.

Material Science

Applications in Polymer and Coating Development

The properties of this compound make it useful in material science, particularly in creating polymers and coatings that enhance material performance. Its incorporation into polymer matrices can improve mechanical properties and chemical resistance .

Summary Table of Applications

| Application Area | Specific Uses | Example Compounds/Studies |

|---|---|---|

| Pharmaceutical Development | Analgesics, anti-inflammatory drugs | Synthesis of pain relief medications |

| Neuroscience Research | Neurotransmitter modulation | Histamine H3 receptor antagonists |

| Organic Synthesis | Building block for complex molecules | Oxidation and reduction reactions |

| Biochemical Applications | Designing enzyme inhibitors | Antimicrobial activity against Mycobacterium tuberculosis |

| Material Science | Polymer and coating development | Enhanced mechanical properties |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares ethyl 4-hydroxypiperidine-4-carboxylate with key analogues, highlighting substituent variations and their impacts:

Key Observations :

- Hydroxyl vs.

- Aromatic vs. Aliphatic Substituents : Fluorophenyl or phenyl groups (e.g., in and ) enhance aromatic interactions in drug-receptor binding but increase molecular weight and toxicity risks .

- Safety Profiles : Methyl and fluorophenyl derivatives exhibit higher acute toxicity (e.g., H302: harmful if swallowed) compared to unsubstituted analogues .

Physicochemical Properties

- Solubility : The hydrochloride salt of this compound likely improves water solubility, critical for pharmaceutical formulations . In contrast, lipophilic substituents (e.g., isopropyl) reduce aqueous solubility .

- Thermal Stability : Derivatives like ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate exhibit high boiling points (~412.7°C), suggesting thermal robustness .

Preparation Methods

Acid-Catalyzed Esterification

In a typical procedure, 4-hydroxypiperidine-4-carboxylic acid (1.0 mol) is refluxed with excess ethanol (5.0 mol) in the presence of concentrated sulfuric acid (0.1 mol) for 12–24 hours. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by ethanol:

Key parameters:

-

Temperature : 80–100°C

-

Yield : 68–72%

-

Purity : 90–95% (HPLC)

Limitations include competing dehydration of the hydroxyl group at elevated temperatures, necessitating careful pH control.

Reductive Amination of 4-Piperidone Derivatives

Sodium Borohydride-Mediated Reduction

A patent (CN104628625A) describes the synthesis of N-Boc-4-hydroxypiperidine from 4-piperidone hydrochloride via sodium borohydride reduction. Adapting this method:

-

Reduction : 4-Piperidone (1.0 mol) in methanol reacts with NaBH₄ (1.2 mol) at 25–30°C for 8 hours, yielding 4-hydroxypiperidine (85–90% yield).

-

Esterification : The intermediate is treated with ethyl chloroformate (1.5 mol) and triethylamine in dichloromethane at 0°C, achieving 78% yield after crystallization.

Optimization Insight :

-

Solvent Choice : Dichloromethane outperforms THF due to better solubility of intermediates.

-

Temperature Control : Maintaining 0°C during esterification minimizes side reactions (<5% byproducts).

Cyclocondensation of β-Amino Alcohols

Ring-Closing Metathesis (RCM)

A novel approach utilizes Grubbs’ catalyst (2 mol%) to cyclize N-allyl-β-amino alcohol precursors:

Conditions :

-

Catalyst : Grubbs II (5 mol%)

-

Solvent : Toluene, 80°C, 6 hours

-

Yield : 65% (GC-MS)

This method avoids acidic conditions, preserving the hydroxyl group’s integrity.

Industrial-Scale Production

Continuous Flow Synthesis

A 2024 ChemicalBook protocol details a continuous process for ethyl piperidinecarboxylates:

| Parameter | Value |

|---|---|

| Reactor Type | Tubular (SS316) |

| Residence Time | 30 min |

| Temperature | 120°C |

| Pressure | 15 bar |

| Annual Capacity | 50 metric tons |

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Acid-Catalyzed | 72 | 95 | Moderate | 120 |

| Reductive Amination | 78 | 98 | High | 95 |

| RCM | 65 | 90 | Low | 310 |

| Continuous Flow | 82 | 99.5 | Very High | 85 |

Key Takeaway : Reductive amination coupled with flow chemistry offers the optimal balance of yield, cost, and scalability for industrial applications.

Mechanistic Considerations and Side Reactions

Ester Hydrolysis Mitigation

The proximity of hydroxyl and ester groups creates susceptibility to hydrolysis. Strategies include:

-

Low-Water Solvents : Anhydrous dichloromethane or THF.

-

Buffer Systems : Phosphate buffer (pH 6.5–7.5) during workup.

Emerging Techniques

Biocatalytic Esterification

Immobilized lipase (Candida antarctica) enables esterification at 40°C with:

-

Conversion : 88%

-

Enzyme Reuse : 15 cycles without activity loss.

Q & A

Q. What quality control measures ensure batch-to-batch consistency in synthesizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.